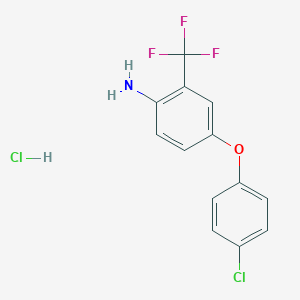
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Übersicht
Beschreibung
1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CISF) is a synthetic compound that is used in various scientific research applications. CISF is a fluorinated derivative of indole and is used as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including indole-based drugs, and is also used to study the structure and properties of organic compounds. CISF has a wide range of applications in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research, where it serves as a reagent for the modification of proteins and peptides. Its sulfonyl fluoride group can react with amino acid residues, such as serine or threonine, in the active sites of enzymes, thereby inhibiting their activity. This is particularly useful in studying enzyme function and structure .
Drug Development
In the pharmaceutical industry, this molecule is a potential building block for the synthesis of various drug candidates. Its indole core is a common motif in many therapeutic agents, and modifications to this core can lead to the development of new drugs with improved efficacy and reduced side effects .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of novel organic compounds with specific electronic or photonic properties. These materials can be applied in the creation of new sensors, semiconductors, or other advanced materials .
Biological Studies
Researchers use this compound to study biological pathways and processes. By inhibiting specific enzymes, scientists can observe the effects on cellular functions and better understand the roles these enzymes play in biological systems .
Chemical Synthesis
As a versatile chemical reagent, 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride is used in synthetic chemistry to introduce sulfonyl fluoride groups into other molecules, which can be a key step in the synthesis of complex organic compounds .
Antiviral Research
Indole derivatives, including those related to this compound, have shown potential in antiviral research. They have been investigated for their efficacy against a range of RNA and DNA viruses, providing a foundation for the development of new antiviral drugs .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various analytical techniques, such as mass spectrometry or chromatography, to identify or quantify other substances .
Safety and Handling Research
The safety profile and handling procedures for this compound are of interest in research. Understanding its reactivity and stability under different conditions is crucial for its safe use in laboratory settings .
Wirkmechanismus
Target of Action
The primary targets of 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 1-carbamoyl-2,3-dihydro-1h-indole-5-sulfonyl fluoride is currently lacking .
Eigenschaften
IUPAC Name |
1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3S/c10-16(14,15)7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKJQBVEDIRLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



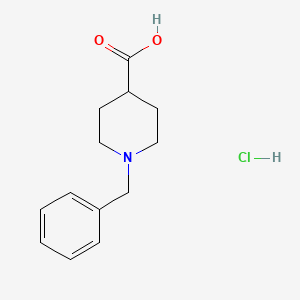
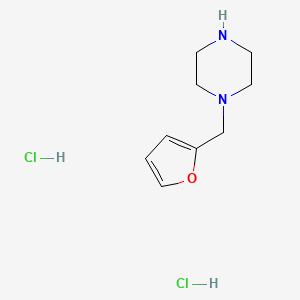
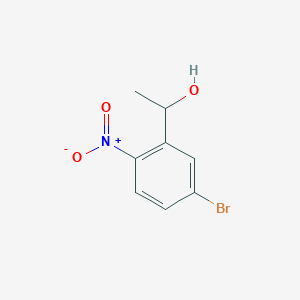
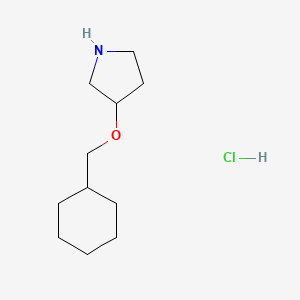
![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)
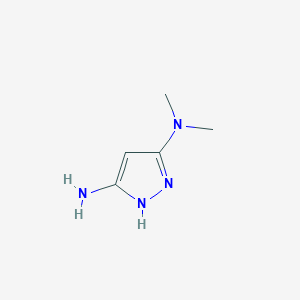
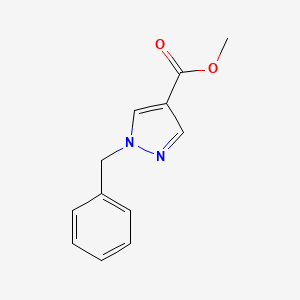
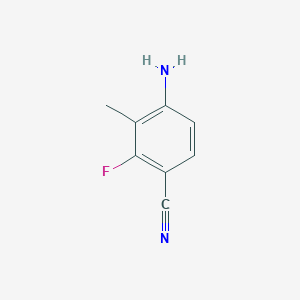
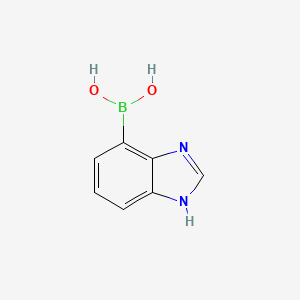
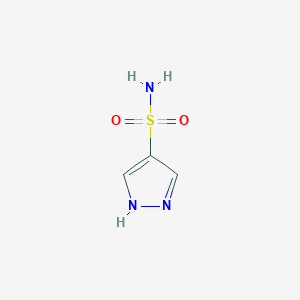
![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

